Cas no 886504-23-0 (4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide)

4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide
-
- Inchi: InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)14-7-5-13(6-8-14)16-11-9-15-10-12-16/h5-8,15H,3-4,9-12H2,1-2H3
- InChI Key: QTZDCDPLNMBSCA-UHFFFAOYSA-N
- SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 029245-1g |
N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide |
886504-23-0 | 1g |
£372.00 | 2022-03-01 | ||
Fluorochem | 029245-5g |
N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide |
886504-23-0 | 5g |
£1129.00 | 2022-03-01 | ||
1PlusChem | 1P01EYWF-100mg |
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide |
886504-23-0 | 100mg |
$162.00 | 2024-04-20 | ||
A2B Chem LLC | AX77231-100mg |
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide |
886504-23-0 | 100mg |
$130.00 | 2024-04-19 | ||
Fluorochem | 029245-2g |
N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide |
886504-23-0 | 2g |
£598.00 | 2022-03-01 | ||
1PlusChem | 1P01EYWF-250mg |
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide |
886504-23-0 | 250mg |
$299.00 | 2024-04-20 | ||
Fluorochem | 029245-250mg |
N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide |
886504-23-0 | 250mg |
£244.00 | 2022-03-01 | ||
A2B Chem LLC | AX77231-250mg |
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide |
886504-23-0 | 250mg |
$260.00 | 2024-04-19 |
4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide Related Literature
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide
Introduction to 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide (CAS No. 886504-23-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide (CAS No. 886504-23-0) represents a fascinating molecule in the realm of chemical biology and medicinal chemistry. Its unique structural framework, combining a piperazine moiety with a diethylamino-substituted benzenesulfonamide, positions it as a versatile scaffold for drug discovery and functional probe development. This introduction delves into the compound's chemical characteristics, its potential biological activities, and recent advancements in its application within the pharmaceutical and research sectors.
At the core of understanding 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide lies its molecular architecture. The presence of a piperazine ring imparts significant hydrogen bonding capabilities, making it an attractive moiety for interactions with biological targets such as enzymes and receptors. Piperazine derivatives are well-documented for their role in various therapeutic areas, including antifungals, antihistamines, and antipsychotics. The benzenesulfonamide group further enhances the compound's solubility and binding affinity, contributing to its potential as a pharmacophore.
The diethylamino substituent on the sulfonamide nitrogen adds another layer of complexity to the molecule. This group can influence both electronic properties and steric hindrance around the reactive site. In medicinal chemistry, such substitutions are often strategically employed to modulate binding kinetics and selectivity. The combination of these features makes 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide a promising candidate for further exploration in structure-activity relationship (SAR) studies.
Recent research has highlighted the compound's potential in addressing neurological disorders. The piperazine scaffold is particularly relevant in this context, as it can interact with neurotransmitter receptors such as serotonin and dopamine receptors. Studies have demonstrated that modifications at the piperazine nitrogen can significantly alter receptor binding profiles, suggesting that 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide could serve as a precursor for developing novel therapeutics targeting central nervous system (CNS) disorders.
Furthermore, the sulfonamide group has been extensively studied for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) in folic acid synthesis. The presence of the diethylamino group in 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide may enhance its ability to disrupt bacterial metabolic pathways while minimizing toxicity to host cells. This dual functionality positions the compound as a potential lead for developing new antibiotics or antimicrobial agents.
In vitro studies have begun to elucidate the mechanistic aspects of 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide's interactions with biological targets. Initial experiments suggest that the compound exhibits moderate affinity for certain enzyme families involved in inflammation and pain signaling. These findings align with emerging trends in drug discovery, where modulating inflammatory pathways is crucial for treating chronic diseases such as rheumatoid arthritis and neuroinflammation.
The synthesis of 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide presents an interesting challenge due to its multi-step reaction pathway involving functional group transformations such as sulfonylation and amination. Advances in synthetic methodologies have enabled more efficient production routes, making large-scale synthesis feasible for research purposes. Techniques like palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule.
The compound's physicochemical properties, including solubility and stability, have been carefully characterized to ensure its suitability for various applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its purity and structural integrity. These analytical techniques are essential for ensuring consistency across different batches produced during pharmaceutical development.
Future directions in studying 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide include exploring its potential as an intermediate in more complex drug molecules. By leveraging its unique structural features, researchers aim to develop hybrid compounds that combine multiple therapeutic effects simultaneously—a strategy known as polypharmacology. This approach holds promise for treating multifaceted diseases where targeting multiple pathways is necessary.
The growing interest in computational chemistry has also opened new avenues for studying 4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide's behavior without extensive experimental testing. Molecular docking simulations can predict how this compound interacts with biological targets at an atomic level, providing valuable insights into its potential efficacy before costly wet-lab experiments are conducted.
In conclusion,4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide (CAS No. 886504-23-0) stands out as a versatile molecule with significant implications across chemical biology and medicinal chemistry fields. Its unique structural composition offers opportunities for developing novel therapeutics targeting neurological disorders,inflammatory conditions,and bacterial infections among others . As research progresses,this compound will continue to be explored further ,potentially leading to breakthroughs that improve human health outcomes worldwide .
886504-23-0 (4-(piperazin-1-yl)-n,n-diethylbenzenesulfonamide) Related Products
- 71547-82-5(4-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid)
- 2228383-48-8(2-5-fluoro-2-(trifluoromethyl)phenyl-2-methylpropan-1-ol)
- 92960-29-7(2-(4-chlorophenyl)-2-ethylbutanoic acid)
- 1864012-25-8(Bicyclo[2.2.1]hept-5-ene-2-acetic acid, (1R,4R)-)
- 393572-74-2(N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide)
- 537017-32-6(2-{5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide)
- 946262-99-3(N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-2-phenylacetamide)
- 2229606-00-0(2-Bromo-6-(2-methyloxiran-2-yl)pyridine)
- 1559544-31-8(2-(trifluoromethyl)bicyclo2.2.1heptan-2-amine)
- 2228943-56-2(4-(azetidin-3-yl)-1-(propan-2-yl)-1H-pyrazole)



